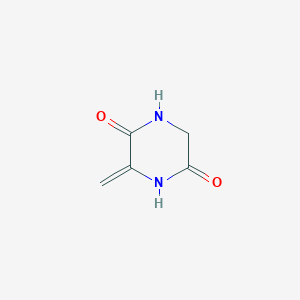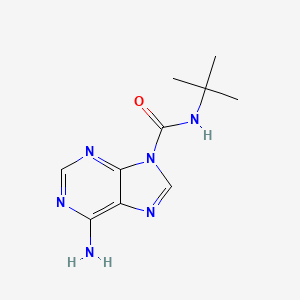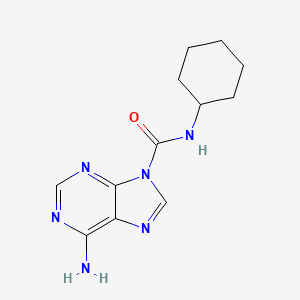
3-Methylenepiperazine-2,5-dione
Descripción general
Descripción
3-Methylenepiperazine-2,5-dione is a member of the class of 2,5-diketopiperazines. It is characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and a methylene group at position 3.
Mecanismo De Acción
Target of Action
The primary targets of 3-Methylenepiperazine-2,5-dione are currently under investigation . It has been observed that compounds with similar structures have shown significant growth inhibition in certain human pancreatic cancer cell lines .
Mode of Action
It is believed to interact with its targets, leading to changes that inhibit the growth of certain cancer cells .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects such as growth inhibition in certain cancer cells .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently under investigation . These properties will have a significant impact on the bioavailability of the compound.
Result of Action
The result of the action of this compound is significant growth inhibition of certain human pancreatic cancer cell lines . This suggests that the compound may have potential as a therapeutic agent in the treatment of this type of cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances. Specific details about how these factors influence the action of this compound are currently under investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylenepiperazine-2,5-dione can be synthesized through the self-condensation of glycine. The process involves treating glycine with acetyl chloride at room temperature to form 1,4-diacetylpiperazine-2,5-dione, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs) such as the Ugi reaction. This method is favored for its efficiency and ability to produce high yields of the compound. The Ugi reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylenepiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methylene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
3-Methylenepiperazine-2,5-dione has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
3-Methylpiperazine-2,5-dione: Similar in structure but with a methyl group instead of a methylene group.
2,5-Diketopiperazines: A broader class of compounds to which 3-Methylenepiperazine-2,5-dione belongs.
Uniqueness: this compound is unique due to its methylene substitution, which imparts distinct chemical reactivity and biological activity compared to other 2,5-diketopiperazines. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3-methylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-5(9)6-2-4(8)7-3/h1-2H2,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWXJBKKGQCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304999 | |
| Record name | 3-Methylene-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64395-12-6 | |
| Record name | 3-Methylene-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylene-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)


![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)





![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)



